molecular formula C16H15ClN2O3S B2576492 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol CAS No. 1432436-37-7

2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol

Cat. No.: B2576492
CAS No.: 1432436-37-7
M. Wt: 350.82
InChI Key: MUHIKQWLPNPIHD-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a synthetic organic compound featuring a hybrid structure combining a 1,2-benzothiazole sulfonamide core with a substituted phenyl group and an ethanolamine side chain. The ethanolamine side chain provides a hydroxyl group, which may facilitate solubility in polar solvents and participation in biological interactions .

Properties

IUPAC Name

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methylanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-11-10-12(17)6-7-14(11)19(8-9-20)16-13-4-2-3-5-15(13)23(21,22)18-16/h2-7,10,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHIKQWLPNPIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfone Group: Oxidation of the benzothiazole ring with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.

    Substitution Reaction: The chloro-substituted phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-2-methylphenylamine reacts with the benzothiazole sulfone.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to attach the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the ethanol moiety, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Sulfides or sulfoxides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing benzothiazole scaffolds in combating resistant bacterial strains. Specifically, 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol has shown promising activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized by the WHO as critical threats due to their antibiotic resistance .

Case Study: Benzothiazole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited significant antibacterial properties. The structure-activity relationship (SAR) indicated that modifications to the benzothiazole core could enhance antimicrobial efficacy. The compound fits this profile, suggesting that it may be a candidate for further development as an antimicrobial agent.

Environmental Science Applications

Detection of Organic Contaminants

Compounds similar to this compound are utilized in environmental monitoring to detect trace organic contaminants (TOrCs) in water bodies. The presence of such compounds can indicate pollution levels and help assess the effectiveness of water treatment processes .

Case Study: Water Quality Monitoring

In a study investigating TOrCs in surface water samples, researchers employed advanced chromatographic techniques to quantify the presence of various organic compounds. The findings underscored the importance of monitoring for compounds like this compound to ensure environmental safety and compliance with regulatory standards.

Materials Science Applications

Polymer Chemistry

The compound's unique chemical structure allows it to be integrated into polymer matrices for enhanced properties. Its incorporation can lead to materials with improved thermal stability and mechanical strength.

Case Study: Polymer Composite Development

Research has shown that adding benzothiazole derivatives to polymer composites can significantly enhance their thermal and mechanical properties. For instance, a study demonstrated that composites containing such compounds exhibited better resistance to thermal degradation compared to traditional polymers .

Comparative Data Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Acinetobacter baumannii and Pseudomonas aeruginosa
Environmental ScienceDetection of Organic ContaminantsUseful in monitoring TOrCs in water bodies
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength in composites

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfone group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Key Structural Features :

  • 1,2-Benzothiazole sulfonamide backbone: Known for enzyme inhibition (e.g., matrix metalloproteinases, MMPs) due to its electron-withdrawing sulfonyl group .
  • Ethanolamine side chain: Enhances water solubility and metabolic stability compared to purely aromatic analogs.

Comparison with Similar Compounds

This section compares the target compound with structurally and functionally related benzothiazole derivatives, focusing on molecular properties, synthetic routes, and inferred biological activities.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties
2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol C₁₆H₁₆ClN₃O₃S ~365.83 4-Chloro-2-methylphenyl, ethanolamine High lipophilicity (Cl, methyl), moderate solubility (ethanolamine), MMP inhibition
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol C₁₁H₁₄N₂O₃S 254.31 Butanol chain Higher solubility (longer alkyl chain), lower steric hindrance
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethanol C₁₀H₁₂N₂O₃S 240.28 Methyl group, ethanolamine Reduced steric bulk, potential for faster metabolic clearance
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-chloroacetate C₁₅H₁₁ClN₂O₅S 366.78 Chloroacetate ester, phenyl Ester-linked prodrug, enhanced membrane permeability
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide C₁₀H₁₃N₃O₃S 255.29 Benzothiadiazine ring, ethanolamine Expanded heterocyclic system, possible kinase inhibition

Key Observations:

  • Lipophilicity : The 4-chloro-2-methylphenyl group in the target compound increases logP compared to analogs with shorter alkyl chains (e.g., butan-1-ol in ).
  • Solubility: Ethanolamine derivatives generally exhibit better aqueous solubility than purely aromatic analogs (e.g., phenyl chloroacetate in ).
  • Steric Effects : The methyl group in the 4-chloro-2-methylphenyl substituent may hinder binding to shallow enzyme pockets compared to smaller analogs like .

Biological Activity

The compound 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN3O3SC_{13}H_{12}ClN_{3}O_{3}S, with a molecular weight of approximately 315.77 g/mol. The structure features a chlorinated aromatic ring and a benzothiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H12ClN3O3SC_{13}H_{12}ClN_{3}O_{3}S
Molecular Weight315.77 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on benzothiazole derivatives showed activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are critical due to their resistance to multiple antibiotics .

Cytotoxicity

In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For instance, certain benzothiazole derivatives have shown concentration-dependent cytotoxicity against human SH-SY5Y neuroblastoma cells . This suggests potential applications in cancer therapeutics.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the benzothiazole ring may allow for interaction with specific enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have been shown to form adducts with DNA, leading to mutagenic effects .
  • Reactive Metabolites : The metabolism of chlorinated compounds often leads to the formation of reactive intermediates that can interact with cellular macromolecules .

Case Studies

  • Toxicological Assessments : Long-term exposure studies in animal models have revealed that related chlorinated anilines can induce tumors in various organs, including the liver and bladder . This highlights the need for careful evaluation of potential carcinogenic effects.
  • Pharmacological Evaluations : In a pharmacological study, the compound was evaluated for its efficacy against specific bacterial strains. Results indicated a significant reduction in bacterial viability at certain concentrations, supporting its potential use as an antimicrobial agent .

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